butyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
Butyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound featuring a pyrroloquinoxaline core substituted with a 4-hydroxyphenyl group at position 1, an amino group at position 2, and a butyl ester at position 2. Its structure enables π-electron interactions and hydrogen bonding, which are critical for surface adsorption and reactivity .
Properties
Molecular Formula |
C21H20N4O3 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
butyl 2-amino-1-(4-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C21H20N4O3/c1-2-3-12-28-21(27)17-18-20(24-16-7-5-4-6-15(16)23-18)25(19(17)22)13-8-10-14(26)11-9-13/h4-11,26H,2-3,12,22H2,1H3 |
InChI Key |
CEEDMIOIOZXASL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions One common method includes the condensation of o-phenylenediamine with a suitable aldehyde to form the quinoxaline coreThe final step involves esterification to introduce the butyl ester group .
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents are carefully selected to facilitate the reactions and improve overall process sustainability .
Chemical Reactions Analysis
Types of Reactions
Butyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields quinone derivatives, while reduction of the nitro group results in amine derivatives .
Scientific Research Applications
Butyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of butyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
The following table summarizes key analogs and their substituent-driven properties:

*Calculated based on analogous structures.
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-hydroxyphenyl group in the target compound donates electrons via resonance, enhancing π-electron density in the pyrroloquinoxaline core. This contrasts with the ethoxycarbonylphenyl group (electron-withdrawing), which reduces electron density and may limit adsorption efficiency .
- Amino and Hydroxyl Groups: The 4-aminophenyl group in AHPQC facilitates protonation in acidic media, enabling chemisorption via ammonium ions and coordination with metal surfaces. This contributes to its 91% inhibition efficiency in hydrochloric acid .
- Functional Group at Position 3: Nitrile (AHPQC): Enhances polarity and enables covalent bonding with metal surfaces, as evidenced by XPS data showing chemisorption . Butyl ester: Increases hydrophobicity, which may improve solubility in non-polar environments but reduce adsorption in aqueous acidic media compared to nitrile .
Corrosion Inhibition Mechanisms
AHPQC as a Benchmark:
AHPQC demonstrates 91% inhibition efficiency for C38 steel in 1 M HCl, attributed to:
- Adsorption Behavior : Follows the Langmuir isotherm, with physical and chemical adsorption mechanisms .
- Electronic Effects: Protonation of amino, nitrile, and quinoxaline nitrogen atoms facilitates interaction with the steel surface. XPS confirms chemisorption via binding energy shifts in C 1s and N 1s spectra .
- Polarization Data: Acts as a mixed-type inhibitor, suppressing both anodic dissolution and cathodic hydrogen evolution .
Target Compound vs. AHPQC:
While the target compound shares the pyrroloquinoxaline core, its 4-hydroxyphenyl and butyl ester substituents may result in:
Structural Insights from Computational Data
- SHELX Refinement: Structural analogs (e.g., AHPQC) have been characterized using SHELX software, confirming planarity of the pyrroloquinoxaline core and substituent orientations .
- Topological Polar Surface Area (TPSA) : Compounds with higher TPSA (e.g., AHPQC: ~92.3 Ų) exhibit stronger surface interactions than those with lower TPSA (e.g., benzyl ester analog: ~78.4 Ų) .
Biological Activity
Butyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound known for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C21H20N4O3 and a molecular weight of 376.4 g/mol. Its unique structural features include a pyrroloquinoxaline framework, which contributes to its biological properties. The presence of a butyl group, an amino group, and a hydroxyphenyl moiety enhances its interaction with biological targets.
Synthesis
The synthesis of this compound can be achieved through a multi-step process that emphasizes environmentally friendly methods, such as using water as a solvent and avoiding toxic reagents. This approach aligns with the growing emphasis on green chemistry in pharmaceutical development.
Biological Activity
Research indicates that compounds within the pyrroloquinoxaline class exhibit significant biological activities, including:
- Anticancer Activity : Studies have shown that similar compounds can inhibit cancer cell proliferation. For instance, quinoxaline derivatives have been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and A431 (human epidermoid carcinoma) cells. The mechanism often involves the inhibition of key signaling pathways such as Stat3 phosphorylation .
- Antimicrobial Properties : The compound has demonstrated potential antimicrobial activity against a range of pathogens. This includes both bacterial and fungal strains, making it a candidate for further development in infectious disease treatments .
- Antimalarial Effects : Some derivatives have been tested for their efficacy against Plasmodium falciparum, the causative agent of malaria. Results indicated good antimalarial activity with IC50 values in the micromolar range .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the chemical structure significantly influence biological activity. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Hydroxy group at position 4 | Enhances interaction with biological targets |
| Butyl group | Increases lipophilicity and cellular uptake |
| Amino group | Essential for binding affinity to receptors |
Such insights are crucial for guiding the design of new derivatives with improved efficacy and selectivity.
Case Studies
- In Vitro Anticancer Study : A study evaluated the cytotoxic effects of various pyrroloquinoxaline derivatives on MCF-7 cells. The results indicated that this compound exhibited significant cell growth inhibition compared to control groups.
- Antimicrobial Testing : The compound was tested against several bacterial strains, showing promising results in inhibiting growth, which suggests potential applications in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
